4-Desmethyl Trimethoprim Glucuronide is a metabolite of the antibiotic trimethoprim, which is primarily used to treat bacterial infections, particularly urinary tract infections. This compound is formed through the metabolic processes in the liver, where trimethoprim undergoes glucuronidation, a reaction that conjugates glucuronic acid to the drug, enhancing its solubility and facilitating excretion. The significance of 4-Desmethyl Trimethoprim Glucuronide lies in its potential role in pharmacokinetics and toxicology related to trimethoprim use.
Trimethoprim is synthesized from 3,4,5-trimethoxybenzaldehyde and aniline propionitrile through a series of condensation and cyclization reactions involving guanidine compounds. The synthesis of trimethoprim has been well documented, with various methods reported for its preparation . The subsequent formation of 4-Desmethyl Trimethoprim Glucuronide occurs as part of the drug's metabolic pathway in the liver, where it is processed by UDP-glucuronosyltransferases .
4-Desmethyl Trimethoprim Glucuronide is classified as a metabolite and glucuronide conjugate. It falls under the broader category of pharmacologically active metabolites, which can influence the therapeutic effects and side effects of the parent compound, trimethoprim.
The specific enzymatic reactions involved in converting trimethoprim into 4-Desmethyl Trimethoprim Glucuronide have been studied using high-resolution mass spectrometry and other analytical techniques to identify and quantify metabolites formed during drug metabolism .
The molecular formula for 4-Desmethyl Trimethoprim Glucuronide can be derived from the structure of trimethoprim by removing one methyl group and adding a glucuronic acid moiety. The structure can be represented as follows:
The molecular weight of 4-Desmethyl Trimethoprim Glucuronide would be approximately 356.34 g/mol when accounting for the glucuronic acid addition. Its structure includes:
The primary reaction involving 4-Desmethyl Trimethoprim Glucuronide is its formation from trimethoprim through the action of UDP-glucuronosyltransferases. This reaction enhances solubility and facilitates renal excretion.
The efficiency and specificity of this reaction can vary based on genetic polymorphisms in UDP-glucuronosyltransferase enzymes among individuals, which may lead to differences in drug metabolism and potential side effects .
The mechanism of action for 4-Desmethyl Trimethoprim Glucuronide primarily relates to its role as a metabolite rather than an active therapeutic agent. Its formation represents a detoxification pathway that reduces the pharmacological activity of trimethoprim by facilitating its elimination from the body.
Relevant data indicate that glucuronides are generally stable under physiological conditions but may undergo hydrolysis under extreme conditions .
4-Desmethyl Trimethoprim Glucuronide serves primarily as a marker for studying the metabolism of trimethoprim. It is significant in pharmacokinetic studies aimed at understanding drug interactions and individual variations in drug metabolism.
Trimethoprim undergoes sequential biotransformation involving primary oxidative phase I reactions followed by phase II conjugation. Hepatic cytochrome P450 enzymes (notably CYP3A4 and CYP2C9) catalyze the formation of primary metabolites, including 3'-desmethyl TMP, 4'-desmethyl TMP, TMP 1-N-oxide, and a reactive benzylic alcohol intermediate (Cα-OH-TMP) [8]. These phase I products serve as substrates for subsequent phase II conjugation:
Table 1: Major Phase I and Phase II Metabolic Pathways of Trimethoprim
Metabolite Type | Key Metabolites | Primary Enzymes Involved | Site of Major Activity |
---|---|---|---|
Phase I (Oxidation) | 3'-Desmethyl TMP | CYP2C9, CYP3A4 | Liver |
4'-Desmethyl TMP | CYP3A4 | Liver | |
TMP 1-N-Oxide | CYP3A4 | Liver | |
TMP 3-N-Oxide | CYP1A2 | Liver | |
Cα-OH-TMP (Benzylic Alcohol) | CYP3A4 | Liver | |
Phase II (Conjugation) | 4-Desmethyl TMP Glucuronide | UGTs (e.g., UGT1A, UGT2B) | Liver (Primary), Lung |
4-Desmethyl TMP Sulfate | SULTs | Skin | |
N-Acetyl Metabolites | NATs | Liver |
Crucially, phase II metabolism is not confined to the liver. Emerging evidence demonstrates significant extrahepatic glucuronidation and sulfation capacity, particularly in tissues clinically relevant to TMP adverse events [4]. The 4-desmethyl TMP intermediate, arising from CYP3A4-mediated demethylation of the 4'-methoxy group on the trimethoxybenzyl ring, is a pivotal precursor for glucuronide formation [8] [4].
Glucuronidation is a primary detoxification and elimination pathway for numerous drugs, profoundly impacting antibiotic pharmacokinetics (PK). Glucuronide conjugates exhibit fundamentally different properties compared to their parent drugs or phase I metabolites:
Table 2: Pharmacokinetic Properties of Trimethoprim vs. Glucuronide Conjugates
Property | Trimethoprim (Parent) | Glucuronide Conjugates (e.g., 4-Desmethyl TMP Glucuronide) |
---|---|---|
Molecular Weight | ~290 Da | ~450-500 Da |
Polarity | Moderate | High |
Protein Binding | ~44% | Likely Higher |
Volume of Distribution | Extensive (~1.3-1.8 L/kg) | Lower (confined to plasma/extracellular water) |
Primary Elimination Route | Renal (50-60% unchanged) | Renal (Glucuronide form) |
Renal Clearance Mechanism | Glomerular Filtration + Active Secretion | Glomerular Filtration (+/- Active Secretion) |
Antimicrobial Activity | Active | Generally Inactive |
Potential for Tissue-Specific Effects | Direct antimicrobial action | Potential site-specific bioactivation (e.g., lung) |
4-Desmethyl trimethoprim glucuronide has emerged from relative obscurity to become a metabolite of significant research interest due to several key findings:
Table 3: Key Characteristics and Significance of 4-Desmethyl Trimethoprim Glucuronide
Characteristic | Detail | Significance |
---|---|---|
Chemical Structure | Ether-linked glucuronide conjugate of 4-desmethyl TMP (phenolic OH group) | Distinct from labile acyl glucuronides; generally stable but phenolic nature allows potential for further oxidation. |
CAS Registry Number | 89267-13-0 | Unique identifier for research and reference standards [6]. |
Formation Sites | Primary: Liver (from hepatic 4-desmethyl TMP). Novel Site: Lung (direct conjugation of circulated 4-desmethyl TMP) | Explains presence at sites of toxicity (lung); indicates extrahepatic metabolic competence [4]. |
Enzymes Responsible | UDP-Glucuronosyltransferases (UGTs - specific isoforms under investigation) | Target for metabolic interactions and potential inter-individual variability. |
Reactivity | Generally stable ether glucuronide. Potential for enzymatic oxidation to quinone? | Contrasts with reactive acyl glucuronides or sulfate esters; direct reactivity low, but tissue environment may enable further bioactivation [4]. |
Pharmacological Activity | Presumed inactive against DHFR | Terminates antimicrobial action of the 4-desmethyl TMP precursor. |
Toxicological Significance | Proximate metabolite in lung; possible contributor to lung-specific IADRs. Precursor role for reactive sulfate in skin? | Provides a mechanistic hypothesis for TMP-associated pneumonitis and potentially links hepatic and extrahepatic metabolism to tissue-specific immune responses [4]. |
Research Tools | Available as a reference standard (e.g., TRC TR-D984390) | Enables definitive identification in biological samples and study of its properties [6]. |
The characterization of 4-desmethyl trimethoprim glucuronide exemplifies the evolving understanding of antibiotic metabolism. Its identification as a metabolite formed in target tissues for TMP toxicity underscores the importance of moving beyond hepatic-centric metabolic models. Future research focusing on the quantitative contribution of lung glucuronidation to overall TMP clearance, the specific UGT isoforms involved, and the potential immunological consequences of its local formation is crucial for fully understanding TMP's clinical profile and mitigating its adverse effects.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: